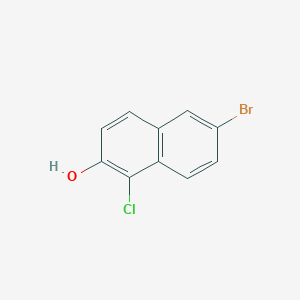

6-Bromo-1-chloronaphthalen-2-ol

Description

Strategic Importance of Halogenation in Modulating Molecular Reactivity and Derivatives

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in organic synthesis. numberanalytics.comnumberanalytics.com The presence of a halogen atom can significantly alter a molecule's physical and chemical properties. numberanalytics.com Halogens are electron-withdrawing, which can influence the reactivity of the entire molecule. allen.in This enhanced reactivity can be harnessed for further chemical transformations, making halogenated compounds valuable intermediates in the synthesis of more complex molecules. mt.comjk-sci.com

Moreover, the introduction of halogens can modify a compound's biological activity, a principle frequently exploited in the design of pharmaceuticals and agrochemicals. numberanalytics.comscience.gov The specific halogen used is also a critical factor, as the reactivity of the resulting organohalogen compound varies down the group, with organoiodides being the most reactive and organofluorides being the most stable. mt.com Halogenation reactions are essential for producing a vast array of products, including polymers, flame retardants, and key industrial chemicals. mt.comjk-sci.com

Contextual Overview of 6-Bromo-1-chloronaphthalen-2-ol within Contemporary Chemical Research

This compound is a specific example of a halogenated naphthalenol that has been synthesized and characterized in chemical research. rsc.orgresearchgate.net Its structure, featuring a naphthalene (B1677914) core with bromo, chloro, and hydroxyl substituents, makes it a potentially useful building block for the synthesis of more complex molecules. Research into halogenated naphthalenes is part of a broader effort to understand how these compounds behave and to explore their potential applications. grafiati.com The synthesis of such compounds is often a key step in developing new materials or pharmacologically active agents. chemistryviews.org For instance, the synthesis of this compound has been achieved through the electrophilic chlorination of 6-bromo-2-naphthol (B32079). researchgate.net

Compound Data

Properties

IUPAC Name |

6-bromo-1-chloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWQIAWVZHISLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621977 | |

| Record name | 6-Bromo-1-chloronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-88-0 | |

| Record name | 6-Bromo-1-chloronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 1 Chloronaphthalen 2 Ol

Direct Halogenation Strategies

Direct halogenation involves the introduction of halogen atoms onto a naphthalene (B1677914) scaffold in a stepwise manner. The regiochemical outcome of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring, particularly the hydroxyl group, and the specific halogenating agent employed.

Electrophilic Bromination of 1-Chloronaphthalen-2-ol utilizing Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents have emerged as powerful tools for electrophilic halogenation due to their mild nature and high reactivity. A recently developed method utilizes a system of (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum tribromide (AlBr₃) for the efficient bromination of phenolic compounds. rsc.org This approach has been successfully applied to the bromination of 1-chloro-2-naphthol (B1580519), yielding the target compound. rsc.org The reaction proceeds under mild conditions and demonstrates the utility of activating bromide ions with an I(III) reagent. The proposed active brominating species is generated in situ, offering an operationally simple and effective procedure. rsc.org

Notably, the combination of PIDA and AlBr₃ was found to be more efficient than using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with AlBr₃ for the bromination of 2-naphthol (B1666908), highlighting the subtle but crucial role of the iodine(III) reagent's ligands. rsc.org The bromination of 1-chloro-2-naphthol using this system proceeds with high yield, demonstrating its applicability for late-stage functionalization of substituted naphthols. rsc.org

Table 1: Bromination of 1-Chloro-2-naphthol using PIDA/AlBr₃ System rsc.org

| Substrate | Reagent System | Product | Yield (%) |

|---|---|---|---|

| 1-Chloro-2-naphthol | PIDA / AlBr₃ | 6-Bromo-1-chloronaphthalen-2-ol | 90 |

Electrophilic Chlorination of 6-Bromo-2-naphthol (B32079) via In Situ Reagent Generation

A highly regioselective ortho-chlorination of phenols and naphthols can be achieved using an in situ generated reagent from [bis(trifluoroacetoxy)iodo]benzene (PIFA) and aluminum trichloride (B1173362) (AlCl₃). researchgate.net This method has been effectively demonstrated for the gram-scale synthesis of this compound from 6-bromo-2-naphthol. researchgate.net The reaction is practical, can be performed in an open flask, and provides the product in high yield. researchgate.net

The PIFA/AlCl₃ system functions by generating a potent electrophilic chlorinating species. researchgate.netnih.gov Mechanistic studies suggest that the reaction does not proceed through PhICl₂, but rather through a more complex species formed from the interaction of PIFA and AlCl₃. nih.govbeilstein-journals.org This novel protocol leverages the oxidizing power of the hypervalent iodine reagent to activate a chlorine atom from the readily available and inexpensive AlCl₃. nih.govbeilstein-journals.org The reproducibility of this method on a larger scale underscores its practical utility. researchgate.net

Table 2: Chlorination of 6-Bromo-2-naphthol using PIFA/AlCl₃ System researchgate.net

| Substrate | Reagent System | Product | Yield (%) |

|---|---|---|---|

| 6-Bromo-2-naphthol | PIFA / AlCl₃ | This compound | 83 |

Oxidative Halogenation Protocols in Aqueous Micellar Media

In a move towards more environmentally benign synthetic methods, oxidative halogenation has been successfully performed in aqueous micellar media. scirp.orgscirp.org This "green chemistry" approach avoids the use of volatile and often toxic organic solvents. The method involves the in situ generation of a reactive electrophilic halogen species from the oxidation of alkali metal halides (e.g., KBr, KCl) with hydrogen peroxide (H₂O₂). scirp.orgscirp.org

The reaction is facilitated by cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) or cetyltrimethylammonium chloride (CTAC), which form micelles in the aqueous solution. scirp.orgscirp.org These micelles act as nanoreactors, concentrating the organic substrate and the generated halogenating agent, thereby accelerating the reaction rate. scirp.orgscirp.org While this specific protocol has been detailed for the synthesis of 1-halo-naphthols from naphthol, the principle is applicable to substituted naphthols. scirp.orgscirp.org This technique is inspired by the action of haloperoxidase enzymes found in marine organisms. scirp.org

Table 3: Halogenation of 2-Naphthol in Aqueous Micellar Media scirp.org

| Substrate | Reagent System | Surfactant | Product | Yield (%) |

|---|---|---|---|---|

| Naphthalen-2-ol | H₂O₂ / KBr | CTAB | 1-Bromo-naphthalen-2-ol | 96 |

Mechanochemical Approaches for Regioselective Halogenation

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball-milling, offers a solvent-free alternative to traditional solution-phase synthesis. beilstein-journals.orgresearchgate.net This technique has been applied to the halogenation of phenols and related compounds. beilstein-journals.orgresearchgate.net For instance, the chlorination of 2-naphthol to produce 1-chloronaphthalen-2-ol has been achieved with high yield using N-chlorosuccinimide (NCS) under mechanochemical grinding conditions, assisted by a small amount of polyethylene (B3416737) glycol (PEG-400). beilstein-journals.org

This solid-state approach can reduce reaction times and simplify purification procedures. beilstein-journals.orgresearchgate.net The regioselectivity is controlled by the inherent reactivity of the substrate and the choice of halogenating agent. researchgate.net While a direct two-step mechanochemical synthesis of this compound has not been explicitly detailed, the successful halogenation of naphthols using this method suggests its feasibility. beilstein-journals.orgresearchgate.net

Cyclization and Cross-Coupling Facilitated Synthesis

An alternative to direct functionalization of a preformed ring is the construction of the halogenated naphthalene core itself through cyclization reactions. This approach can provide excellent control over the final substitution pattern.

Electrophilic Cyclization of Arene-Containing Propargylic Alcohols to Halogenated Naphthols

A powerful strategy for synthesizing substituted naphthols involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.govsci-hub.se This methodology utilizes a 6-endo-dig cyclization pathway, where an electrophile activates the alkyne, prompting an intramolecular attack from the tethered aromatic ring. nih.govresearchgate.net Subsequent aromatization leads to the formation of the naphthalene skeleton.

A variety of electrophilic halogenating agents can be employed, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and iodine monochloride (ICl), to produce the corresponding halogenated naphthols. nih.gov This method is highly versatile, tolerates various functional groups, and proceeds under mild reaction conditions, often at room temperature. nih.gov The regioselectivity of the initial cyclization and the subsequent halogenation step allows for the synthesis of specifically substituted halonaphthols, which are valuable precursors for further chemical transformations. nih.govnih.gov Gold-catalyzed cyclizations of similar substrates have also been developed, highlighting the diverse catalytic systems available for this type of transformation. researchgate.netbeilstein-journals.orgnih.govnih.govmdpi.com

Table 4: Representative Electrophilic Cyclization of an Arene-Containing Propargylic Alcohol nih.gov

| Starting Material Type | Electrophile | Product Type | Yield (%) |

|---|---|---|---|

| 1-Aryl-propargylic alcohol | ICl | 2-Iodo-naphthalene derivative | 90 |

| 1-Aryl-propargylic alcohol | Br₂ | 2-Bromo-naphthalene derivative | 85 |

Transition Metal-Catalyzed C-H Activation and Arylation for Naphthol Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the direct functionalization of aromatic rings, bypassing the need for pre-functionalized starting materials. nih.gov In the context of naphthols, the hydroxyl group serves as a native directing group, guiding the catalyst to specific C-H bonds and enabling regioselective arylation and other modifications. nih.govacs.org

The general mechanism involves the coordination of the transition metal to the hydroxyl group of the naphthol. This is often followed by a concerted metalation-deprotonation step, where a C-H bond, typically ortho to the hydroxyl group, is activated to form a metallacyclic intermediate. nih.gov This intermediate then reacts with a coupling partner, such as an aryl halide, leading to the formation of a new carbon-carbon bond and regeneration of the catalyst.

Several transition metals have been successfully employed for the C-H functionalization of naphthols:

Palladium (Pd): Palladium catalysts are widely used for C-H arylation. nih.gov However, early methods often required aryl iodides and had limited functional group tolerance. nih.gov More recent developments have focused on creating more active and versatile palladium catalytic systems. For instance, Pd(II)-catalyzed asymmetric C-H functionalization and dearomatization of naphthols has been achieved, demonstrating the potential for creating complex chiral structures. acs.org

Ruthenium (Ru): Ruthenium-catalyzed C-H arylation has proven to be a robust alternative, often overcoming the limitations of palladium catalysts. nih.gov Ruthenium systems can effectively couple naphthols with a wider range of aryl and heteroaryl halides (both iodides and bromides) and exhibit greater tolerance for various functional groups, including anilines and aldehydes. nih.gov

Copper (Cu): Copper-catalyzed C-H functionalization of unprotected naphthols with diazo compounds offers a highly efficient method for ortho-selective alkylation. nih.govresearchgate.net The reaction proceeds through a metal-carbene intermediate, which inserts into the C-H bond ortho to the hydroxyl group. The selectivity is influenced by the formation of either bimetallic or monometallic copper carbenes, depending on the copper source used (e.g., CuCl vs. CuCl₂). nih.gov

These C-H activation strategies represent a significant advancement in the synthesis of functionalized naphthols. The ability to directly introduce aryl or alkyl groups without prior activation of the naphthalene core streamlines synthetic routes and opens up new avenues for creating novel molecular architectures.

Precursor-Based Derivatization Routes

A common and effective strategy for synthesizing complex molecules like this compound involves the stepwise modification of a readily available precursor. This approach allows for the controlled introduction of different functional groups in a specific order.

Synthesis from Key Naphthol Intermediates, such as 6-Bromo-2-naphthol

The synthesis of this compound is logically approached from the intermediate 6-bromo-2-naphthol. This precursor already contains the desired bromine atom at the C-6 position and the hydroxyl group at the C-2 position. The synthesis, therefore, becomes a matter of regioselectively introducing a chlorine atom at the C-1 position.

An efficient method for this transformation is the electrophilic ortho-chlorination using an in-situ formed Iodine(III)-based reagent. researchgate.net Specifically, the use of phenyliodine(III) diacetate (PIDA) in the presence of aluminum chloride (AlCl₃) provides a potent system for the selective chlorination of activated arenes like 6-bromo-2-naphthol. researchgate.net The hydroxyl group of the naphthol activates the ring, and its directing effect, combined with the steric environment, favors the introduction of the chlorine atom at the ortho position (C-1). This method has been demonstrated to be reproducible on a gram scale. researchgate.net

The precursor, 6-bromo-2-naphthol, is itself prepared from 2-naphthol (β-naphthol) via a two-step process. orgsyn.orgyoutube.com

| Step | Reaction | Reagents and Conditions | Yield |

| 1 | Bromination of 2-Naphthol | Bromine, Glacial Acetic Acid | High |

| 2 | Selective Reduction | Tin (Sn), Hydrochloric Acid (HCl) in Ethanol or Acetic Acid | 78-100% |

In the first step, 2-naphthol is treated with bromine in a solvent like glacial acetic acid. This reaction typically yields 1,6-dibromo-2-naphthol (B94854) as the primary product. orgsyn.orgyoutube.com In the second step, this dibrominated intermediate undergoes selective reduction. Using a reducing agent like metallic tin in an acidic medium, the more reactive bromine atom at the C-1 position is removed, yielding the desired 6-bromo-2-naphthol. orgsyn.orgprepchem.com

Sequential Halogenation Approaches for Polyhalogenated Naphthalene Derivatives

The synthesis of this compound is a prime example of a sequential halogenation strategy. This approach involves the stepwise introduction of different halogen atoms onto an aromatic core, a fundamental technique for producing mixed polyhalogenated compounds.

The sequence begins with the readily available starting material, 2-naphthol.

Step 1: Bromination The first halogenation is a bromination reaction. As described previously, treating 2-naphthol with bromine leads to the formation of 1,6-dibromo-2-naphthol. orgsyn.orgmolaid.com This intermediate is then selectively de-brominated at the C-1 position to yield 6-bromo-2-naphthol. orgsyn.orgprepchem.com This establishes the initial brominated scaffold.

Step 2: Chlorination The second, distinct halogenation step is the chlorination of the 6-bromo-2-naphthol intermediate. The presence of the electron-donating hydroxyl group at C-2 and the bromo group at C-6 influences the regioselectivity of the subsequent electrophilic substitution. The C-1 position is highly activated and is the preferred site for the introduction of the chlorine atom. As mentioned, systems like PIDA-AlCl₃ are effective for this ortho-chlorination, completing the synthesis of the target molecule. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 1 Chloronaphthalen 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com For 6-Bromo-1-chloronaphthalen-2-ol, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the naphthalene (B1677914) ring.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals several key signals. The protons on the naphthalene ring appear as a series of multiplets and doublets, with their chemical shifts and coupling constants providing valuable information about their relative positions. rsc.org

A study reported the following ¹H NMR data for this compound, recorded on a 500 MHz spectrometer in CDCl₃: the spectrum showed multiplets in the aromatic region, specifically at δ 7.94–7.90 (m, 2H), 7.62 (dd, J = 12.8, 5.4 Hz, 2H), and 7.28 (s, 1H). rsc.org Additionally, a singlet at 5.95 ppm was attributed to the hydroxyl proton. rsc.org The complex splitting patterns arise from the coupling between adjacent protons on the naphthalene ring system. Analysis of these coupling constants helps in assigning the specific protons to their positions on the aromatic rings. researchgate.net For substituted naphthalenes, the chemical shifts are influenced by the electronic effects of the substituents (bromine, chlorine, and hydroxyl groups). researchgate.netorganicchemistrydata.org

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.94 – 7.90 | m | 2H | Aromatic Protons |

| 7.62 | dd | 2H | Aromatic Protons |

| 7.28 | s | 1H | Aromatic Proton |

| 5.95 | s | 1H | OH |

Note: Data obtained from a 500 MHz spectrometer in CDCl₃. rsc.org m = multiplet, dd = doublet of doublets, s = singlet.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets for each unique carbon atom. organicchemistrydata.org

For this compound, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for each of the ten carbon atoms of the naphthalene ring. A reported spectrum showed a signal at δ 149.73 ppm, which is characteristic of the carbon atom attached to the hydroxyl group (C-2). rsc.org Another key signal appeared at δ 130.78 ppm. rsc.org The interpretation of the remaining signals requires comparison with data from related substituted naphthalenes and the use of computational prediction methods. researchgate.netacs.orgnih.gov The chemical shifts are influenced by the electronegativity and position of the halogen and hydroxyl substituents. uobasrah.edu.iq

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.73 | C-OH |

| 130.78 | Aromatic C |

Note: Data obtained from a 126 MHz spectrometer in CDCl₃. rsc.org Further detailed assignments require additional spectroscopic data and analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. msu.edu The absorption of infrared radiation causes vibrations of the covalent bonds within the molecule, and the frequencies of these vibrations are characteristic of specific bond types. savemyexams.com

In the IR spectrum of this compound, several key absorption bands are expected. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the phenol (B47542) would typically appear in the range of 1260-1180 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will produce a series of peaks in the 1600-1450 cm⁻¹ region. libretexts.org The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region of the spectrum, below 1000 cm⁻¹. tsijournals.com The specific positions of these bands can provide further structural information. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). acs.org

For this compound (C₁₀H₆BrClO), the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature in the mass spectrum of halogenated compounds is the presence of isotopic peaks. acs.org Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic pattern of isotopic peaks for the molecular ion, which allows for the unambiguous confirmation of the presence and number of bromine and chlorine atoms in the molecule. scispace.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the molecular formula. scholaris.cabohrium.com

Advanced Spectroscopic Techniques for Comprehensive Structural Delineation

For a complete and unambiguous structural assignment of complex molecules like this compound and its derivatives, advanced spectroscopic techniques are often employed. weebly.comuniv-lille1.frmdpi.com These two-dimensional (2D) NMR techniques provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the different protons on the naphthalene ring, helping to trace the connectivity of the proton spin systems. numberanalytics.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, providing definitive C-H assignments. numberanalytics.comnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be useful in determining the stereochemistry of derivatives. numberanalytics.comnumberanalytics.com

By combining the information from these various spectroscopic methods, a complete and confident structural elucidation of this compound and its derivatives can be achieved. bohrium.comrsc.orgpitt.edu

Computational and Theoretical Investigations of 6 Bromo 1 Chloronaphthalen 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 6-bromo-1-chloronaphthalen-2-ol, including its geometry, electronic structure, and spectroscopic features.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometric optimization. These calculations typically involve minimizing the energy of the molecule by adjusting the positions of its atoms. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound, including the distribution of electron density and the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), is also elucidated through DFT. The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can map the electrostatic potential surface, which reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Computational methods, particularly DFT, are also utilized to predict various spectroscopic parameters for this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

For instance, theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental ¹H NMR data for this compound has been reported, computational predictions can aid in the precise assignment of each signal to the corresponding proton in the molecule. rsc.org Similarly, predicted ¹³C NMR spectra can be compared with experimental data to confirm the carbon framework.

Infrared (IR) spectroscopy is another area where computational predictions are highly beneficial. Theoretical calculations can determine the vibrational frequencies of the molecule, which correspond to the absorption bands observed in an experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed peaks, such as the O-H stretching frequency, which has been experimentally observed around 3423 cm⁻¹. nih.gov

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared by the chlorination of 6-bromo-2-naphthol (B32079), theoretical methods can be used to model the reaction pathway. nih.govaip.org

By calculating the energies of reactants, transition states, intermediates, and products, an energetic profile of the reaction can be constructed. This profile, often visualized as a reaction coordinate diagram, provides valuable information about the reaction's feasibility and kinetics. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be determined from the energy of the transition state relative to the reactants.

For the chlorination of 6-bromo-2-naphthol, DFT calculations can help to elucidate the nature of the chlorinating species and the mechanism of electrophilic aromatic substitution. nih.gov These calculations can compare different possible pathways and identify the most likely one based on the calculated energy barriers.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

A variety of physicochemical properties of this compound can be predicted using computational tools, often referred to as in silico methods. These predictions are particularly useful when experimental data is unavailable. Quantitative Structure-Property Relationship (QSPR) models, which are based on the principle that the chemical structure of a molecule is related to its properties, are commonly employed. nih.gov

For halogenated naphthalenes, these models can predict properties such as boiling point, melting point, vapor pressure, water solubility, and the octanol-water partition coefficient (logP). researchgate.netjte.edu.vn These parameters are essential for understanding the environmental fate and transport of the compound. The predicted properties are influenced by factors such as molecular weight, the degree and position of halogenation, and the presence of the hydroxyl group.

| Property | Predicted Value/Range | Method |

| Molecular Weight | 257.51 g/mol | --- |

| XLogP3 | ~4.0-4.6 | QSPR |

| Boiling Point | High | General trend for halogenated naphthalenes |

| Water Solubility | Low | General trend for halogenated naphthalenes |

Note: The values in this table are estimations based on general principles for similar compounds and may not represent experimentally verified data for this compound.

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. While the naphthalene (B1677914) core is rigid, the orientation of the hydroxyl group's hydrogen atom can vary. Computational methods can identify the most stable conformer and the energy barriers between different conformations.

Chemical Reactivity and Mechanistic Pathways of 6 Bromo 1 Chloronaphthalen 2 Ol

Electrophilic Aromatic Substitution Reactions at the Naphthalene (B1677914) Core

The naphthalene ring system of 6-Bromo-1-chloronaphthalen-2-ol is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the hydroxyl (-OH) group, the bromine (-Br), and the chlorine (-Cl).

Hydroxyl Group (-OH): As a powerful activating group, the phenolic hydroxyl group strongly directs incoming electrophiles to the ortho and para positions relative to itself through resonance and inductive effects. In this molecule, the position ortho to the hydroxyl group is position 3, while the para position is occupied by the bromine atom.

Halogen Groups (-Br and -Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. youtube.com

| Potential EAS Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-1-chloro-3-nitronaphthalen-2-ol |

| Halogenation | Br₂, FeBr₃ | 3,6-Dibromo-1-chloronaphthalen-2-ol |

| Sulfonation | Fuming H₂SO₄ | 6-Bromo-1-chloro-2-hydroxynaphthalene-3-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-6-bromo-1-chloronaphthalen-2-ol |

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two distinct halogen atoms makes this compound a prime candidate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comresearchgate.net A key feature is the potential for chemoselective reactions, owing to the different reactivities of the C-Br and C-Cl bonds, where the C-Br bond is generally more reactive in palladium-catalyzed systems.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Potentials

These palladium-catalyzed reactions enable the formation of new carbon-carbon bonds at the site of the halogen atoms. mdpi-res.com

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species, such as a boronic acid or ester, to form biaryl compounds or introduce alkyl, alkenyl, or alkynyl groups. libretexts.orgwikipedia.org Selective coupling at the C-Br bond can be achieved under milder conditions, leaving the C-Cl bond available for a subsequent, different coupling reaction. nih.govorganic-chemistry.org

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgmasterorganicchemistry.comfrontiersin.org This can be used to introduce vinyl groups onto the naphthalene core, again with expected preference for the C-Br position.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This is a valuable method for synthesizing conjugated systems. nih.govresearchgate.net

| Coupling Type | Example Coupling Partner | Potential Product (Selective at C-Br) |

| Suzuki-Miyaura | Phenylboronic acid | 6-Phenyl-1-chloronaphthalen-2-ol |

| Heck | Styrene | 6-(2-Phenylvinyl)-1-chloronaphthalen-2-ol |

| Sonogashira | Phenylacetylene | 6-(Phenylethynyl)-1-chloronaphthalen-2-ol |

Buchwald-Hartwig Amination and Other C-N/C-O Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology could be applied to this compound to introduce primary or secondary amine functionalities. chemrxiv.org Similar to other Pd-catalyzed couplings, selective amination at the more reactive C-Br bond is anticipated. nih.gov Extensions of this chemistry also allow for the formation of C-O bonds, creating diaryl ethers.

| Reaction Type | Example Reagent | Potential Product (Selective at C-Br) |

| Buchwald-Hartwig Amination | Aniline | 6-(Phenylamino)-1-chloronaphthalen-2-ol |

| Buchwald-Hartwig Amination | Morpholine | 4-(8-Chloro-7-hydroxynaphthalen-2-yl)morpholine |

| Buchwald-Hartwig C-O Coupling | Phenol (B47542) | 6-Phenoxy-1-chloronaphthalen-2-ol |

Derivatization Chemistry of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a variety of derivatization reactions. nih.gov These transformations can be used to protect the hydroxyl group, alter the electronic properties of the molecule, or introduce new functionalities.

Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) yields the corresponding ethers.

Esterification: Treatment with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine, affords esters.

O-Arylation: While less common for the phenol itself, the phenoxide can act as a nucleophile in certain coupling reactions to form diaryl ethers.

| Derivatization Reaction | Example Reagent | Product |

| O-Alkylation (Etherification) | Methyl iodide (CH₃I), K₂CO₃ | 6-Bromo-1-chloro-2-methoxynaphthalene |

| O-Acylation (Esterification) | Acetyl chloride, Pyridine | (6-Bromo-1-chloronaphthalen-2-yl) acetate |

| Silyl Ether Formation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | 6-Bromo-1-chloro-2-(tert-butyldimethylsilyloxy)naphthalene |

Reactivity Governed by Halogen Position and Electronic Effects

Electronic Effects: The hydroxyl group is strongly electron-donating via resonance, activating the ring towards electrophilic substitution. The halogens are inductively electron-withdrawing but act as weak resonance donors. This combination leads to a highly polarized aromatic system.

Chemoselectivity in Cross-Coupling: The most significant aspect of its reactivity is the differential reactivity of the C-Br and C-Cl bonds in transition metal-catalyzed reactions. The C(sp²)-Br bond has a lower bond dissociation energy than the C(sp²)-Cl bond, making it more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)). This reactivity difference allows for selective functionalization at the C6 position (bromine) while leaving the C1 position (chlorine) intact for subsequent, potentially different, chemical transformations under more forcing conditions. This sequential functionalization capability makes the molecule a potentially valuable building block for the synthesis of complex, polysubstituted naphthalene derivatives.

Synthesis and Exploration of Functionalized Derivatives of 6 Bromo 1 Chloronaphthalen 2 Ol

Rational Design Principles for Substituted Naphthalene (B1677914) Scaffolds

The design of substituted naphthalene scaffolds is guided by the goal of creating molecules with specific, predictable properties. researchgate.netcore.ac.uknih.govacs.orgrsc.org By strategically placing different functional groups, chemists can influence a molecule's shape, electron distribution, and how it interacts with other molecules. researchgate.netcore.ac.ukacs.org This rational design is crucial for developing new drugs and advanced materials. core.ac.ukacs.org

A key consideration in the design of these scaffolds is the inherent reactivity of the naphthalene core. The presence of two fused aromatic rings creates a system with distinct electronic properties compared to single-ring structures like benzene. researchgate.net This leads to multiple positions where substituents can be added, offering a wide array of possible substitution patterns. researchgate.net The choice of where to place these substituents is critical for achieving the desired function. researchgate.net

For instance, introducing electron-withdrawing or electron-donating groups can significantly alter the electronic nature of the naphthalene system. thieme-connect.de This, in turn, can affect the molecule's ability to participate in chemical reactions, absorb and emit light, and bind to biological targets. researchgate.netthieme-connect.denih.gov The strategic placement of bulky groups can also be used to control the molecule's shape and prevent unwanted interactions. rsc.org

The development of new synthetic methods, particularly those involving transition metal catalysis, has greatly expanded the possibilities for creating complex, polysubstituted naphthalenes. researchgate.netanr.fr These methods allow for precise control over where new functional groups are introduced, making it possible to build molecules with highly specific architectures. researchgate.netanr.fr

Interactive Table: Key Design Considerations for Naphthalene Scaffolds

| Design Principle | Description | Impact on Properties |

| Electronic Effects | Introduction of electron-donating or electron-withdrawing groups. | Modulates reactivity, optical properties, and biological activity. researchgate.netthieme-connect.denih.gov |

| Steric Hindrance | Use of bulky substituents to control molecular shape. | Influences reaction selectivity and prevents undesirable interactions. rsc.org |

| Regioselectivity | Precise placement of functional groups at specific positions. | Determines the overall architecture and function of the molecule. researchgate.net |

| Solubility | Incorporation of groups to enhance solubility in specific solvents. | Crucial for biological applications and material processing. core.ac.uk |

Strategies for Further Functionalization of the Naphthalene Core

The 6-Bromo-1-chloronaphthalen-2-ol scaffold serves as a versatile starting point for a variety of chemical modifications. These transformations can introduce new functionalities, leading to a diverse range of derivatives with unique properties.

The introduction of additional halogen atoms onto the naphthalene core is a powerful strategy for modulating its properties. mdpi.com Halogenation can be achieved through various methods, including direct reaction with halogenating agents. mdpi.com The specific position of the new halogen is critical and can be controlled by the reaction conditions and the existing substituents on the naphthalene ring. anr.frmdpi.com For example, palladium-catalyzed reactions have been developed for the regioselective halogenation of naphthaldehydes. anr.fr

Fluorination and iodination are particularly noteworthy. The introduction of fluorine atoms can significantly alter the electronic properties of the naphthalene ring due to fluorine's high electronegativity. chemrxiv.org This can lead to enhanced stability and unique intermolecular interactions. chemrxiv.org Iodination, on the other hand, introduces a reactive site that can be used for further functionalization through cross-coupling reactions. iqs.edu

Interactive Table: Halogenation Reactions on Naphthalene Scaffolds

| Reaction | Reagents/Catalysts | Key Features |

| Direct Halogenation | Halogenating agents (e.g., Br₂) | Can lead to multiple substitutions. mdpi.com |

| Palladium-Catalyzed Halogenation | Pd catalyst, Halogen source | Offers high regioselectivity. anr.fr |

| Magnesium Amide-Mediated Halogenation | Mg(NR₂)₂, Halogen source | Effective for perfluorinated naphthalenes. chemrxiv.org |

| Electrophilic Cyclization | ICl, I₂, Br₂, NBS | Can introduce halogens during ring formation. nih.gov |

Alkylation and arylation reactions introduce new carbon-carbon bonds, expanding the structural diversity of the naphthalene core. researchgate.netnih.govfluorine1.ruacs.org These modifications can be carried out at various positions on the ring, depending on the directing effects of the existing substituents and the choice of catalyst. researchgate.netnih.govbohrium.com

Palladium-catalyzed cross-coupling reactions are widely used for this purpose. fluorine1.ruacs.orgbohrium.com These reactions allow for the precise introduction of alkyl and aryl groups with a high degree of control over the reaction site. nih.govacs.orgbohrium.com For example, the use of a directing group can guide the catalyst to a specific C-H bond, enabling selective functionalization. researchgate.netnih.govacs.org Recent advances have even made it possible to achieve meta-C-H alkylation and arylation, which were previously challenging. nih.gov

Naphthols, such as this compound, can be readily converted into Schiff bases through condensation with primary amines. researchgate.netnih.govtci-thaijo.orgekb.eg Schiff bases are a versatile class of compounds with a wide range of applications, including in coordination chemistry and as biologically active agents. researchgate.netekb.eg The imine (-C=N-) functional group in Schiff bases can coordinate to metal ions, forming stable metal complexes. researchgate.netnih.govtci-thaijo.org

The synthesis of these metal complexes involves reacting the Schiff base ligand with a metal salt. researchgate.nettci-thaijo.org The resulting complexes often exhibit unique electronic, magnetic, and catalytic properties that are not present in the free ligand. researchgate.netrsc.org The geometry and stability of the metal complex are influenced by the nature of the metal ion and the structure of the Schiff base ligand. nih.gov

Interactive Table: Synthesis of Schiff Bases and Metal Complexes

| Reaction Step | Description | Typical Reagents |

| Schiff Base Formation | Condensation of a naphthol with a primary amine. | 2-Hydroxy-1-naphthaldehyde, primary amine (e.g., tris(2-aminoethyl)amine). nih.gov |

| Metal Complexation | Reaction of the Schiff base ligand with a metal salt. | Schiff base, Metal salt (e.g., Fe(III), Al(III), Cr(III) chlorides). nih.gov |

Phosphorylation introduces a phosphate (B84403) group onto the naphthalene scaffold, a modification that can significantly impact the molecule's biological activity and chemical reactivity. researchgate.netumich.edu In the case of halogenated naphthols, the hydroxyl group can be converted into a phosphate ester. umich.edu This can be achieved through a displacement reaction where the hydroxyl group acts as a nucleophile attacking a phosphorus-containing electrophile. umich.edu

The naphthalene scaffold can be extended to form more complex, fused heterocyclic systems such as coumarins and benzofurans. nih.govfardapaper.iriitr.ac.inorganic-chemistry.org These reactions often involve the cyclization of a suitably functionalized naphthol derivative. nih.govfardapaper.iriitr.ac.in For example, naphthofuran derivatives can be synthesized through the reaction of a naphthol with a reagent that provides the necessary atoms to form the furan (B31954) ring, followed by cyclization. nih.gov

Multicomponent reactions offer an efficient way to construct these fused systems in a single step. fardapaper.ir These reactions bring together three or more reactants to form a complex product, often with high atom economy. fardapaper.ir The reactivity of the naphthol at its different nucleophilic sites (the C-1 and C-3 positions, and the phenolic oxygen) is key to the success of these transformations. fardapaper.ir

Development of Diversified Compound Libraries for Research Screening

The strategic design and synthesis of compound libraries are fundamental to modern drug discovery and chemical biology, enabling the high-throughput screening of molecules to identify new bioactive agents. Current time information in Bangalore, IN. The compound this compound serves as a valuable and versatile scaffold for the development of such libraries. Its di-halogenated naphthalene core, featuring strategically placed bromine, chlorine, and hydroxyl functional groups, offers multiple points for chemical modification, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR).

The development of libraries from this scaffold focuses on introducing a wide array of structural motifs to generate a collection of related but distinct molecules. core.ac.uk This chemical diversity is crucial for increasing the probability of discovering "hits"—compounds that interact with a specific biological target, such as an enzyme or receptor. chemicalbook.com The functional groups on the this compound scaffold are key to this diversification. The hydroxyl group can be readily converted into ethers or esters, the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, and the chlorine atom provides another site for modification, although it is generally less reactive than bromine in cross-coupling reactions.

Detailed research findings have demonstrated the utility of modifying halogenated naphthalene scaffolds to probe biological activity. For instance, in the development of inhibitors for human dihydroorotate (B8406146) dehydrogenase (hDHODH), a target for rheumatoid arthritis treatment, researchers synthesized a series of derivatives based on a naphthalene core. nih.gov The study revealed that the nature and position of substituents on the naphthyl group significantly impacted inhibitory potency. While an unsubstituted naphthyl group provided a potent compound, the addition of substituents such as methoxy (B1213986) (OMe), bromo (Br), or chloro (Cl) groups at different positions led to a decrease in activity, likely due to steric hindrance within the binding pocket. nih.gov This systematic substitution is a classic library development strategy to define the optimal structure for a given biological target.

The following table illustrates the structure-activity relationship of various substituted naphthalene derivatives as hDHODH inhibitors, highlighting how systematic modification informs the development process.

| Compound ID | Naphthalene Substitution | Linker | IC₅₀ (μmol/L) |

| 23 | 5,6,7,8-tetrahydronaphthalen-2-yl | Acrylamide | 0.043 |

| 24 | Naphthalen-2-yl | 2-Methyl-acrylamide | 0.019 |

| 25 | 6-Methoxynaphthalen-2-yl | 2-Methyl-acrylamide | 0.281 |

| 26 | 6-Bromonaphthalen-2-yl | 2-Methyl-acrylamide | 0.117 |

| 27 | 6-Chloronaphthalen-2-yl | 2-Methyl-acrylamide | 0.125 |

| Data sourced from a study on hDHODH inhibitors. nih.gov |

Similarly, in the search for regulators of the exchange proteins directly activated by cAMP 1 (EPAC1), a library of compounds was synthesized to optimize a lead structure containing a naphthyloxy group. hw.ac.uk This work involved creating variations of the naphthalene ring to understand their influence on binding and activation potencies. The findings from such screening campaigns provide crucial data for "hit-to-lead" optimization, where promising initial compounds are further refined to improve their efficacy, selectivity, and drug-like properties. hw.ac.uk

In another example targeting the G protein-coupled receptor GPR84, a library of agonists was developed by exploring substitutions on a core aromatic region, which included naphthalene derivatives. nih.gov The study systematically replaced and modified parts of the molecule, including the introduction of various halogen atoms at different positions, to build a comprehensive SAR profile. The potency of the compounds was found to be highly dependent on the substitution pattern, with different halogens (fluoro, chloro, bromo, iodo) leading to incremental changes in activity. nih.gov This demonstrates how a diversified library allows for the fine-tuning of a compound's pharmacological profile.

The table below shows SAR data for GPR84 agonists with substitutions on an aromatic ring, illustrating the effects of different halogen substitutions.

| Compound ID | Substitution (at position 3) | EC₅₀ (nM) |

| 32 | Iodo | 1.8 |

| 33 | Bromo | 2.6 |

| 34 | Chloro | 4.8 |

| 35 | Fluoro | 12 |

| 36 | Phenyl | 100 |

| Data sourced from a study on GPR84 agonists. nih.gov |

Ultimately, the development of diversified compound libraries from the this compound scaffold represents a powerful strategy in chemical research. By leveraging established synthetic methodologies, researchers can generate large numbers of novel compounds for high-throughput screening, accelerating the discovery of new therapeutic agents and chemical probes to investigate complex biological processes. Current time information in Bangalore, IN.plos.org

Advanced Research Applications and Future Directions for 6 Bromo 1 Chloronaphthalen 2 Ol

Utilization as a Building Block in Complex Organic Synthesis

6-Bromo-1-chloronaphthalen-2-ol serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. lookchem.com The presence of multiple reactive sites—the hydroxyl group and the carbon-halogen bonds—allows for a variety of chemical transformations, making it a valuable scaffold for constructing intricate molecular architectures. lookchem.com

Organic chemists utilize this compound in multi-step synthetic pathways to create novel compounds with potential applications in pharmaceuticals and materials science. lookchem.comjmchemsci.com For instance, the hydroxyl group can be readily alkylated or arylated to form ethers, while the halogen atoms can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds. bldpharm.com These reactions are fundamental in diversifying the molecular structure and accessing a broad range of derivatives.

The regioselectivity of these transformations is a key aspect of its synthetic utility. The distinct electronic environments of the bromine and chlorine atoms, as well as the different positions on the naphthalene (B1677914) ring, allow for selective reactions, enabling chemists to build molecular complexity in a controlled manner. researchgate.netrsc.org A notable synthesis method involves the reaction of 6-bromo-2-naphthol (B32079) with ammonium (B1175870) chloride in methanol (B129727) to yield this compound. chemicalbook.com

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Chlorination | PIFA/AlCl3 | ortho-chlorinated phenols/phenol-ethers |

| Etherification | Alkyl halide, base | Naphthalene-based ethers |

| Cross-Coupling | Boronic acid, palladium catalyst | Arylated naphthalene derivatives |

Potential in Materials Science and Engineering

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the development of organic electronic and optoelectronic materials, as well as in energy storage systems. bldpharm.com

Development of Organic Electronic and Optoelectronic Materials

The extended π-conjugated system of the naphthalene core in this compound is a key feature for its use in organic electronics. sioc-journal.cn By chemically modifying this core, researchers can tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for the performance of organic electronic devices.

Derivatives of this compound can be designed to exhibit specific charge-transport properties, making them suitable for use as active materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of various functional groups can influence the molecular packing in the solid state, which in turn affects the charge mobility and luminescence efficiency of the materials. bldpharm.com

Exploration in Energy Storage Systems

The potential of this compound derivatives in energy storage is an emerging area of research. The redox-active nature of the naphthalene core, combined with the ability to introduce various functional groups, makes these compounds interesting for applications in organic batteries and supercapacitors.

By incorporating this molecule into polymer structures or as part of a composite material, it may be possible to create high-capacity electrode materials. The electrochemical properties of these materials can be tailored by modifying the substituents on the naphthalene ring, potentially leading to improved energy and power densities.

Preclinical Investigations of Derived Bioactive Molecules (Methodology Focus, No Clinical Trial Data)

Derivatives of this compound have been the subject of preclinical studies to evaluate their potential as bioactive molecules. These investigations focus on understanding the mechanisms of action and assessing their efficacy in in vitro and in vivo models.

Assessment of Antioxidant Activity via Radical Scavenging Assays

The antioxidant potential of molecules derived from this compound is often evaluated using radical scavenging assays. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govmdpi.com In these assays, the test compound is mixed with a solution containing the stable radical, and the reduction in absorbance is measured spectrophotometrically. The degree of color change is proportional to the radical scavenging activity of the compound. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. mdpi.com

Table 2: Common Radical Scavenging Assays

| Assay | Radical Species | Detection Method |

|---|---|---|

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Spectrophotometry (absorbance at ~517 nm) |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Spectrophotometry (absorbance at ~734 nm) |

| FRAP | Ferric reducing antioxidant power | Spectrophotometry (formation of a colored ferrous complex) |

Evaluation of Anti-inflammatory Potential

The anti-inflammatory properties of derivatives are investigated using various in vitro and in vivo models. A common in vitro method involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.comchiet.edu.eg The efficacy of the test compounds is determined by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comnih.gov

In vivo models, such as carrageenan-induced paw edema in rodents, are also employed to assess anti-inflammatory activity. biointerfaceresearch.comresearchgate.net In this model, the test compound is administered before the injection of carrageenan, and the reduction in paw swelling is measured over time. biointerfaceresearch.comresearchgate.net These studies help to elucidate the potential of these compounds to modulate inflammatory pathways. nih.gov

Antimicrobial Efficacy Investigations against Pathogenic Strains

The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Halogenated organic compounds have long been recognized for their potential antimicrobial properties. While specific studies focusing exclusively on the antimicrobial efficacy of this compound are not extensively detailed in the provided search results, the broader class of halogenated and naphthalene-based compounds has shown promise. For instance, various plant extracts containing phenolic and halogenated compounds have demonstrated significant activity against foodborne pathogens. nih.gov Similarly, derivatives of other halogenated compounds, such as 3-alkylidene-2-indolone, have exhibited potent antibacterial and antifungal activities. mdpi.com The investigation into the antimicrobial properties of this compound would likely involve screening against a panel of pathogenic bacteria and fungi.

A hypothetical representation of the type of data that would be generated from such studies is presented in the interactive table below. This table illustrates the potential minimum inhibitory concentrations (MICs) of the compound against various pathogenic strains.

| Pathogenic Strain | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Bacillus subtilis | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 |

| Candida albicans | Fungus | 32 |

Enzyme Inhibition Studies (e.g., Sirtuins, Glycosidases, Amylase)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Halogenated naphthalenes and related structures have been investigated as inhibitors of various enzymes. For example, some coumarin (B35378) derivatives, which share a bicyclic aromatic structure with naphthalene, have been synthesized and evaluated for their inhibitory effects on enzymes. researchgate.net Research on other complex heterocyclic compounds has also revealed potent enzyme inhibitory activity. nih.gov

Recent studies on 1,4-naphthoquinones have shown their potential to inhibit metabolic enzymes like alpha-glucosidase and alpha-amylase, which are relevant targets for managing diabetes. researchgate.net While direct studies on this compound are not specified, its structural similarity to these compounds suggests it could be a candidate for similar enzyme inhibition studies. The presence of halogens can significantly influence the binding affinity of a molecule to an enzyme's active site.

The following interactive table provides a hypothetical overview of the enzyme inhibitory activity of this compound against selected enzymes, showcasing potential IC₅₀ values.

| Enzyme | Enzyme Class | Hypothetical IC₅₀ (µM) |

| Sirtuin 1 (SIRT1) | Deacetylase | 10.5 |

| α-Glucosidase | Hydrolase | 25.2 |

| α-Amylase | Hydrolase | 50.8 |

| Carboxylesterase (hCE1) | Hydrolase | 5.3 |

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve synthesizing and evaluating a series of analogues to determine how modifications to the chemical structure affect its biological activity. hw.ac.uk Key areas of modification could include the position and nature of the halogen substituents, as well as the hydroxyl group.

For instance, studies on other substituted naphthalenes have shown that the position and type of substituent can dramatically alter their biological properties. hw.ac.uk The bromine at the 6-position and the chlorine at the 1-position of the naphthalene ring in the title compound are expected to significantly influence its electronic and lipophilic properties, thereby affecting its interaction with biological targets. Systematic replacement of these halogens with other groups or shifting their positions would provide valuable insights into the SAR. hw.ac.uk

Emerging Research Areas and Unexplored Reactivities

The unique substitution pattern of this compound opens up avenues for exploring new chemical reactions and applications. The presence of two different halogen atoms offers opportunities for selective cross-coupling reactions, which are powerful tools in modern organic synthesis. For example, the differential reactivity of the C-Br and C-Cl bonds could be exploited to introduce different functional groups at specific positions on the naphthalene core.

Emerging research could focus on using this compound as a building block for the synthesis of more complex molecules with potential applications in materials science, such as organic light-emitting diodes (OLEDs) or molecular sensors. The field of regiocontrolled benzannulation, for instance, has utilized multi-substituted naphthalenes to create unique molecular architectures. acs.org The reactivity of the hydroxyl group also allows for the synthesis of various ethers and esters, further expanding the chemical space that can be explored.

Sustainable Synthesis Approaches for Halogenated Naphthols

Traditional methods for halogenating phenols and naphthols often involve harsh reagents and can generate significant waste. There is a growing interest in developing more sustainable and environmentally friendly synthetic methods. rsc.org Recent research has focused on the use of in situ generated reagents for the regioselective ortho-chlorination of phenols under mild conditions. researchgate.net Another approach involves the use of a PIDA-AlBr₃ system for the electrophilic bromination of phenols. rsc.org

Furthermore, processes are being developed for the efficient hydrodebromination of di-halogenated naphthols to produce mono-halogenated derivatives, which can reduce waste and improve atom economy. google.comgoogle.com The development of a metal-free, eco-friendly protocol for oxidative halogenation using a reusable catalyst is another promising direction. rsc.org These sustainable approaches are critical for the large-scale and environmentally responsible production of this compound and other valuable halogenated naphthols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.